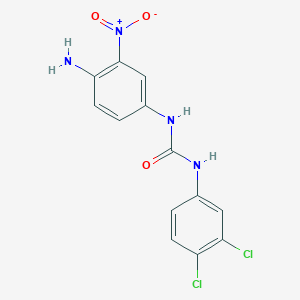![molecular formula C19H24BrNO2S B503584 N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE](/img/structure/B503584.png)
N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE is a complex organic compound with a molecular formula of C19H24BrNO2S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a thienylmethoxy group attached to a benzylamine backbone. The cyclohexylamine moiety adds to its structural complexity and potential reactivity.
準備方法
The synthesis of N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE involves multiple steps, typically starting with the preparation of the benzylamine core. The synthetic route may include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Methoxylation: The addition of the methoxy group.
Thienylmethoxylation: The attachment of the thienylmethoxy group.
Cyclohexylamine Addition: The final step involves the addition of the cyclohexylamine group to complete the synthesis
化学反応の分析
N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical compound or its role in drug development.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes
作用機序
The mechanism of action of N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, while the thienylmethoxy group can enhance its reactivity. The cyclohexylamine moiety may interact with biological membranes or proteins, influencing the compound’s overall activity .
類似化合物との比較
Similar compounds to N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE include:
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: This compound shares the bromine and methoxy groups but lacks the thienylmethoxy and cyclohexylamine moieties.
5-Bromo-2-methoxy-3-nitropyridine: This compound has a similar bromine and methoxy substitution pattern but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H24BrNO2S |
|---|---|
分子量 |
410.4g/mol |
IUPAC名 |
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C19H24BrNO2S/c1-22-18-11-14(12-21-15-6-3-2-4-7-15)10-17(20)19(18)23-13-16-8-5-9-24-16/h5,8-11,15,21H,2-4,6-7,12-13H2,1H3 |
InChIキー |
XLGNFBTVWOKHSS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC3=CC=CS3 |
正規SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-N'-{2-[(2,6-dichlorobenzyl)sulfanyl]phenyl}urea](/img/structure/B503502.png)
![Methyl 2-{[(3-fluoroanilino)carbonyl]amino}benzoate](/img/structure/B503504.png)
![2-{[(Propylamino)carbonyl]amino}benzamide](/img/structure/B503506.png)
![2-[(anilinocarbonyl)amino]-N-benzylbenzamide](/img/structure/B503507.png)
![N-[2-(4-chloroanilino)phenyl]-N'-methylurea](/img/structure/B503509.png)
![Methyl ({3-nitro-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B503510.png)

![1-(4-Chlorophenyl)-2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B503514.png)
![Ethyl [(3,5-dichloro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B503515.png)
![N-(4-chlorophenyl)-N'-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B503520.png)


![3-[2-(diethylamino)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B503525.png)
